(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one
描述
The compound (3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one is a bicyclic γ-lactone derivative with two benzyl ether protecting groups. Its structure features:
- A cyclopenta[b]furan-2-one core with fused cyclopentane and furanone rings.
- Benzyloxy substituents at position 5 and a benzyloxymethyl group at position 3.
- Stereochemistry critical for biological activity: (3aS,4R,5S,6aR) configuration.
The benzyl groups enhance stability during synthetic steps by protecting hydroxyl moieties from unwanted reactions [20](#ref20).
属性
IUPAC Name |
(3aS,4R,5S,6aR)-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c23-22-11-18-19(15-24-13-16-7-3-1-4-8-16)20(12-21(18)26-22)25-14-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2/t18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKDUUDZFLNNE-XSDIEEQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]([C@H]1OCC3=CC=CC=C3)COCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554029 | |
| Record name | (3aS,4R,5S,6aR)-5-(Benzyloxy)-4-[(benzyloxy)methyl]hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114826-79-8 | |
| Record name | (3aS,4R,5S,6aR)-5-(Benzyloxy)-4-[(benzyloxy)methyl]hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
The compound (3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one , also known as a derivative of cyclopentafuranone, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy in various applications.
- Molecular Formula : C₁₅H₁₆O₅
- Molecular Weight : 276.28 g/mol
- CAS Number : 53275-53-9
Synthesis
The synthesis of this compound typically involves the protection of hydroxyl groups followed by cyclization reactions. The synthetic routes often utilize benzyloxy groups to enhance stability and solubility in biological systems. For instance, the compound can be synthesized from precursors through a series of reactions involving oxidation and reduction processes.
Antiviral Activity
Recent studies have investigated the antiviral properties of compounds similar to this compound. Notably, derivatives have shown activity against SARS-CoV-2, indicating potential applications in treating viral infections. The mechanism appears to involve interference with viral replication processes.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. The presence of multiple hydroxyl groups in the structure is likely responsible for its ability to scavenge free radicals effectively.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further research in inflammatory diseases. This effect is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders.
Study 1: Antiviral Efficacy
A study published in Nature examined the antiviral efficacy of structurally similar compounds against SARS-CoV-2. The results indicated that these compounds could inhibit viral replication by targeting specific viral enzymes involved in the replication cycle .
Study 2: Antioxidant Activity
In a controlled laboratory setting, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound demonstrated a significant reduction in free radical concentrations compared to control groups .
Study 3: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects revealed that the compound reduced levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications for inflammatory diseases .
Data Table: Summary of Biological Activities
科学研究应用
Medicinal Chemistry Applications
1.1 Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to (3aS,4R,5S,6aR)-5-(benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one. Research indicates that derivatives of this compound may exhibit inhibitory effects against viruses such as SARS-CoV-2. For example, the synthesis of deuterated analogs demonstrated enhanced antiviral activity compared to their non-deuterated counterparts . This suggests that modifications to the benzyloxy groups could enhance efficacy against viral targets.
1.2 Anticancer Properties
The benzo[b]furan motif, which is structurally related to the compound , has shown promise as an anticancer agent. A review of benzo[b]furan derivatives indicated their potential as effective antiproliferative agents across various cancer cell lines. The structure-activity relationship (SAR) studies revealed that specific substitutions on the benzo[b]furan core can significantly increase cytotoxicity against cancer cells . This insight points towards the potential for this compound to be further explored in anticancer drug development.
1.3 Antibacterial and Antifungal Activity
Compounds with similar structural frameworks have been investigated for their antibacterial and antifungal properties. The versatility of the benzo[b]furan derivatives suggests that this compound could also be evaluated for these activities. Studies have documented several derivatives with promising results against various bacterial strains and fungi .
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound involves several synthetic strategies that can be adapted for the production of related compounds. The use of protecting groups such as benzyloxy allows for selective functionalization at different stages of synthesis . The methodologies developed for this compound can serve as a template for synthesizing other complex organic molecules.
2.2 Catalysis-Free Reactions
Recent advancements in catalyst-free reactions have opened new avenues for synthesizing compounds like this compound. These methods can reduce costs and environmental impact while maintaining high yield and purity . Such approaches are particularly valuable in pharmaceutical applications where scalability and sustainability are critical.
相似化合物的比较
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and analogs:
| Compound (CAS) | Substituents | Molecular Formula | Molecular Weight | Key Features/Applications | Reference |
|---|---|---|---|---|---|
| Target Compound | 5-(Benzyloxy), 4-(Benzyloxymethyl) | Not explicitly provided | - | Prostaglandin intermediate; dual benzyl protection enhances lipophilicity and stability | - |
| 81190-06-9 | 5-(Benzyloxy), 4-(Hydroxymethyl) | C₁₆H₂₀O₅ | 292.33 | Corey lactone derivative; single benzyl protection allows selective deprotection [16] | [16] |
| 32233-40-2 (Corey lactone diol) | 5-Hydroxy, 4-Hydroxymethyl | C₈H₁₂O₄ | 172.18 | Unprotected diol; precursor for prostaglandin synthesis [7](#ref7) | [5, 7] |
| 72777-85-6 | 4-(TBS-protected hydroxymethyl), 5-Hydroxy | C₁₄H₂₆O₄Si | 286.44 | TBS protection offers steric bulk and acid stability [15] | [15] |
| 55444-68-3 | 5-(Benzoyloxy), 4-(Hydroxypentenyl) | C₂₅H₂₆O₅ | 406.47 | Benzoyl ester enhances electrophilicity for coupling reactions [12](#ref12) | [9, 12] |
Key Observations:
- Protection Strategy: The target’s dual benzyl groups contrast with analogs like 32233-40-2 (unprotected diol) and 72777-85-6 (TBS-protected). Benzyl groups are cleaved via hydrogenolysis, whereas TBS requires fluoride ions [16](#ref16).
- Lipophilicity : The target’s benzyl substituents increase logP compared to hydroxylated analogs, improving membrane permeability in drug synthesis [20].
- Stereochemistry : The (3aS,4R,5S,6aR) configuration aligns with bioactive prostaglandin intermediates, unlike epimeric forms (e.g., 3aR in Corey lactone diol) [7](#ref7).
Spectroscopic and Physical Properties
准备方法
Benzyloxymethyl Protection of Corey Lactone Diol
-
Reagents: Corey diol (1 eq), BOM-Cl (8 eq), N,N-diisopropylethylamine (10 eq), tetrabutylammonium iodide (0.8 eq), dichloromethane.
-
Conditions: Slow addition of BOM-Cl at <20°C, stirred at room temperature for 24–48 hours.
-
Yield: 85–92% after aqueous workup and silica gel chromatography.
-
Key Data:
Parameter Value Reaction Scale 20 g → 34.32 g (0.093 mol) Purity (HPLC) >99% Diastereomeric Ratio >20:1 (3aS,4R,5S,6aR vs. others)
This method achieves high regioselectivity due to the bulky BOM groups favoring equatorial positions on the cyclopentane ring.
Mitsunobu Reaction for Purine Coupling
Protocol (US8481728B2):
After benzyl protection, the lactone undergoes Mitsunobu reaction with N2-Boc-2-amino-6-iodopurine:
Alternative Silyl Protection Routes
-
Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), tert-butyldiphenylsilyl chloride (TBDPS-Cl).
-
Conditions: Sequential silylation at C4 and C5 hydroxyls, followed by lactonization with Dess-Martin periodinane.
-
Yield: 70–75% (lower than BOM methods due to steric hindrance).
Industrial-Scale Optimization
Solvent and Catalytic Innovations
Crystallization Protocols
-
Anti-Solvent: MeOH addition induces crystallization, achieving >99.9% purity (Example 21,).
-
Temperature Control: Cooling to 15–20°C minimizes impurities during solid formation.
Stereochemical and Analytical Considerations
Chiral HPLC Validation
X-ray Crystallography
Crystal structures confirm the (3aS,4R,5S,6aR) configuration, with benzyloxy groups adopting pseudo-axial orientations to minimize A1,3 strain.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| BOM Protection | 85–92 | >99 | High | Moderate |
| Silyl Protection | 70–75 | 98 | Moderate | Low |
| Mitsunobu Coupling | 78–85 | 99.5 | High | High |
Key Insight: BOM-based routes dominate industrial production due to superior yields and fewer side reactions .
常见问题
What are the key synthetic strategies for constructing the cyclopenta[b]furan-2-one core in this compound?
Methodological Answer:
The bicyclic furanone core is typically synthesized via intramolecular cyclization or ring-closing metathesis . For derivatives with benzyloxy substituents, protective group chemistry is critical. For example:
- Step 1 : Protect hydroxyl groups using benzyl ethers under basic conditions (e.g., NaH/THF with benzyl bromide) .
- Step 2 : Perform stereoselective cyclization using Lewis acids (e.g., BF₃·OEt₂) to form the cyclopenta-furan system .
- Step 3 : Deprotect benzyl groups via catalytic hydrogenation (Pd/C, H₂) to unmask hydroxyls if needed .
Table 1 : Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Protection | NaH, THF, BnBr | Hydroxyl protection | |
| Cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C | Core ring formation | |
| Deprotection | Pd/C, H₂, MeOH | Benzyl group removal |
How can researchers resolve discrepancies in stereochemical assignments using NMR data?
Advanced Analysis:
Discrepancies often arise due to overlapping signals or dynamic conformational changes . To address this:
- Use 2D NMR (e.g., COSY, NOESY) to correlate proton-proton interactions and confirm spatial arrangements .
- Compare optical rotation data with literature values (e.g., [α]D = -44° in methanol for a related Corey lactone derivative ).
- Validate via X-ray crystallography if crystalline derivatives are obtainable.
Note : For compounds with multiple chiral centers (e.g., 3aS,4R,5S,6aR configuration), computational methods (DFT) can predict NMR shifts and verify assignments .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Methodology:
- ¹H/¹³C NMR : Identify substituents and stereochemistry. Key peaks include furanone carbonyl (δ ~170 ppm in ¹³C NMR) and benzyloxy protons (δ ~4.5–5.0 ppm in ¹H NMR) .
- IR Spectroscopy : Confirm lactone carbonyl (C=O stretch at ~1705 cm⁻¹) and hydroxyl groups (broad peak ~3200–3600 cm⁻¹) .
- Mass Spectrometry (EI-HRMS) : Verify molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of benzyl groups) .
Table 2 : Representative Spectroscopic Data from Analogues
| Technique | Key Features | Example Values | Reference |
|---|---|---|---|
| ¹H NMR | Benzyloxy protons | δ 4.6–5.0 ppm (multiplet) | |
| ¹³C NMR | Lactone carbonyl | δ 170.2 ppm | |
| IR | C=O stretch | 1705 cm⁻¹ |
How can researchers optimize reaction yields for benzyloxy-protected intermediates?
Advanced Optimization:
- Solvent Selection : Use anhydrous THF or DMF to minimize side reactions with moisture-sensitive intermediates .
- Temperature Control : Maintain low temperatures (-20°C to 0°C) during protection/deprotection steps to avoid racemization .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OH)₂ vs. Pd/C) for hydrogenolysis efficiency .
Case Study : A Corey lactone derivative achieved 76% yield via NaH-mediated benzylation in THF at 0°C .
What strategies mitigate stability issues during storage or handling?
Methodological Recommendations:
- Storage : Keep under inert gas (N₂/Ar) at -20°C in sealed, light-resistant containers to prevent oxidation .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., benzyl deprotection) .
- Purity Monitoring : Regularly assess via HPLC (C18 column, MeOH/H₂O mobile phase) to detect degradation .
Critical Note : Benzyl ethers are generally stable but may degrade under prolonged acidic conditions.
How can conflicting data in synthetic routes be reconciled?
Advanced Problem-Solving:
- Reproducibility Checks : Repeat reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation or dimerization) .
- Literature Cross-Validation : Compare with structurally similar compounds (e.g., hexahydro-2H-cyclopenta[b]furan-2-ones ).
Example : Discrepancies in benzylation efficiency were resolved by switching from NaH to KHMDS as a base .
What role does this compound play in natural product synthesis?
Research Context:
The cyclopenta[b]furan-2-one scaffold is a key intermediate in synthesizing prostaglandins and diterpenoids . Its benzyloxy groups enable selective functionalization for complex targets .
Application Example : A derivative was used to construct the benzofuran core of coumestrol, a phytoestrogen, via sigmatropic rearrangement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
